4-Bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
4-Bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique substitution pattern, is of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable indole precursor under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
4-Bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole include other indole derivatives with different substitution patterns. These compounds may have similar biological activities but differ in their potency, selectivity, and specific applications. Examples include:
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives .
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C10H10BrF2N |
---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
4-bromo-5,7-difluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H10BrF2N/c1-10(2)4-14-9-6(13)3-5(12)8(11)7(9)10/h3,14H,4H2,1-2H3 |
InChI Key |
NLXMLFICBMVLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C(=C(C=C2F)F)Br)C |
Origin of Product |
United States |
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